N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-8-6-7-11-18(15)26-19(17-9-4-3-5-10-17)13-23-22(26)29-14-21(27)24-20-12-16(2)28-25-20/h3-13H,14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVKQYBBZMJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NOC(=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 404.5 g/mol. Its structure features an isoxazole moiety, which is known to impart unique chemical properties that can enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1207044-00-5 |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies indicate that it may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells, particularly in lung adenocarcinoma lines, by modulating signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Isoxazole derivatives have been explored for their potential as excitatory amino acid receptor antagonists, which may provide neuroprotective benefits in conditions like Alzheimer's disease.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of similar compounds, revealing Minimum Inhibitory Concentrations (MICs) for various strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings indicate that this compound could possess similar or enhanced antimicrobial properties compared to its analogs.
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Lung Adenocarcinoma | 10 - 25 |
| Breast Cancer Cells | 15 - 30 |
These results support the potential use of this compound in cancer therapeutics, warranting further exploration into its mechanisms and efficacy.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated the effectiveness of isoxazole derivatives against resistant strains of bacteria, showcasing their role in combating antibiotic resistance.
- Neuroprotection in Animal Models : Research involving animal models indicated that compounds with similar structures could significantly reduce neuroinflammation and protect neuronal health during oxidative stress conditions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit notable antimicrobial properties. For instance, derivatives with isoxazole and imidazole moieties have been evaluated for their effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of similar compounds, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 0.0048 mg/mL against Escherichia coli, indicating strong antibacterial properties. This suggests potential applications in treating bacterial infections .
Anticancer Activity
The compound's structural features suggest it may interact with biological targets relevant to cancer treatment. Studies have focused on assessing its anticancer efficacy through in vitro evaluations.
Case Study: Anticancer Studies
In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth. For example, compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer cell lines, including OVCAR-8 and NCI-H40 . These findings support the potential use of this compound in cancer therapeutics.
Enzyme Inhibition Studies
Enzyme inhibition is another critical area where this compound may play a role. The compound's ability to inhibit specific enzymes could lead to therapeutic applications in diseases where these enzymes are implicated.
Case Study: Inhibition of Human Carbonic Anhydrase Isoforms
A study focusing on the inhibition of human carbonic anhydrase isoforms revealed that some derivatives exhibited promising inhibitory effects. While most derivatives showed weak inhibition, a few demonstrated selective inhibition that warrants further exploration for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the isoxazole or imidazole rings can significantly impact their potency and selectivity against target enzymes or cancer cells.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methylisoxazol-3-yl)-2-(6-(o-tolyl)pyridazin-3-yl)acetamide | Isoxazole and pyridazine | Moderate antibacterial activity |
| N-(5-methylisoxazol-3-yl)-2-(6-(m-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole and pyridazine | Lower activity compared to para-substituted analogs |
This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the need for targeted synthesis in drug development.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s imidazole ring contrasts with triazinoindole (), thiadiazole (), and benzimidazole () cores in analogs. These differences influence electronic properties and binding affinities.
- Linker Chemistry : The thioacetamide bridge in the target compound may improve resistance to enzymatic degradation compared to benzamide () or propanamide () linkers .
Physicochemical Properties
- IR/NMR Data : The target compound’s isoxazole proton resonates near δ 6.50–7.02 in analogs (), while the thioacetamide methylene (S-CH2) appears at δ ~4.21 (). These shifts align with related structures, confirming consistent electronic environments .
- Thermal Stability : Analogs with sulfamoyl groups () exhibit higher melting points (~292°C) due to hydrogen bonding, whereas the target compound’s o-tolyl group may lower its melting point .
Q & A
Q. What synthetic routes are recommended for synthesizing N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling chloroacetyl chloride derivatives with heterocyclic amines under reflux conditions. For example, describes a similar synthesis using triethylamine as a base, TLC for reaction monitoring, and recrystallization for purification . To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, molar ratios). Statistical methods like factorial design (as highlighted in ) minimize experimental runs while maximizing data quality .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent connectivity, HPLC with UV detection for purity assessment (>98%), and HRMS for molecular weight validation. For structural validation, compare experimental bond angles (e.g., C1-C2-C3: 121.4°, from ’s B3LYP/SDD calculations) with computational models . TLC (as in ) provides rapid purity checks during synthesis .
Q. How can researchers assess the preliminary biological activity of this compound in vitro?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For cytotoxicity screening, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Ensure dose-response curves (IC₅₀ calculations) are generated with triplicate replicates. Reference compound synthesis in , where derivatives were tested for bioactivity post-synthetic optimization .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity, stability, or binding affinity?
- Methodological Answer : Apply Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways ( ). Use molecular docking (AutoDock Vina, Schrödinger) to simulate ligand-protein interactions. ’s ICReDD framework integrates quantum calculations with experimental feedback to prioritize synthetic routes . For stability, simulate degradation pathways under varying pH/temperature using Gaussian or ORCA.
Q. How can contradictions between experimental data and computational predictions be resolved?
- Methodological Answer : Cross-validate results using multiple techniques:
- If DFT-predicted bond angles (e.g., C4-N7-C8: 112.3° ) conflict with X-ray crystallography, re-optimize computational models with solvent effects or dispersion corrections.
- For divergent bioactivity results, verify assay conditions (e.g., buffer ionic strength, protein concentration) and repeat with orthogonal assays (SPR vs. ITC).
- Apply Bayesian statistical analysis () to quantify uncertainty in experimental vs. computational datasets .
Q. What methodologies optimize reaction conditions for scale-up or functional group modifications?
- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent polarity). highlights DoE’s role in minimizing trials while maximizing yield . For functionalization (e.g., thioether to sulfoxide), employ microwave-assisted synthesis to accelerate kinetics. Monitor regioselectivity via LC-MS and adjust protecting groups (e.g., Boc for amines) as needed.
Q. How can researchers elucidate the mechanism of thioacetamide formation in this compound?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or in situ IR spectroscopy to track intermediate species (e.g., thiyl radicals). Compare with ’s thiadiazole synthesis, where Et₃N/DMF-H₂O facilitated S-amino acid coupling . Use Hammett plots to correlate substituent effects with reaction rates, leveraging ’s insights on electron-withdrawing/donating groups in heterocyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
